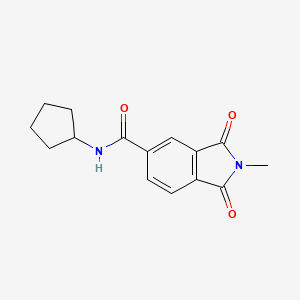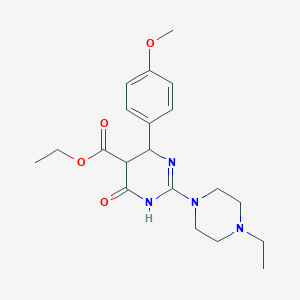
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine (BBMT) is a chemical compound that belongs to the family of triazine diamines. It has been extensively studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry. BBMT is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells.
Mechanism of Action
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for the synthesis of DNA and RNA in cancer cells. By inhibiting these enzymes, N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine prevents the cancer cells from replicating and dividing, ultimately leading to their death.
Biochemical and physiological effects:
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has been shown to have potent inhibitory effects on cancer cell growth and proliferation. It has also been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine is its potent inhibitory effects on cancer cell growth and proliferation. It has also been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has some limitations for lab experiments. It is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, its mechanism of action involves the inhibition of certain enzymes that are essential for normal cell function, which may limit its potential use in certain applications.
Future Directions
There are several potential future directions for research on N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine. One area of interest is the development of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine-based cancer therapies. Researchers are currently exploring the use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine in combination with other chemotherapeutic agents to enhance its efficacy and reduce its toxicity. Another area of interest is the development of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine-based diagnostic tools for cancer detection. Researchers are currently exploring the use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine as a fluorescent probe for imaging cancer cells. Finally, researchers are also exploring the potential use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Synthesis Methods
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine can be synthesized through a multistep process, starting with the reaction of 4-butoxybenzaldehyde with methylamine to form N-(4-butoxybenzyl)methylamine. This intermediate is then reacted with cyanogen bromide and sodium azide to form N-(4-butoxybenzyl)-N-methyl-2,4-diazidobenzylamine. The final step involves the reduction of the diazide compound with palladium on carbon to form N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine.
Scientific Research Applications
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry. It has been found to have potent inhibitory effects on certain enzymes that are responsible for the growth and proliferation of cancer cells. N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has also been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
2-N-[(4-butoxyphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-3-4-9-21-13-7-5-12(6-8-13)10-20(2)15-18-11-17-14(16)19-15/h5-8,11H,3-4,9-10H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMTEGGBOTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN(C)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-{[6-(4,4-dimethylpiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5397384.png)
![methyl 5-({[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}methyl)-2-furoate](/img/structure/B5397394.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzothiazol-6-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5397409.png)
![4-(1H-imidazol-1-ylmethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5397424.png)
![4-(cyclopropylmethyl)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5397432.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5397440.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5397450.png)
![3,5-dichloro-N,4-dimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B5397452.png)
![4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397457.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5397458.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397474.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397481.png)